molecular formula C18H18N4OS B11962574 1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone

1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone

Cat. No.: B11962574
M. Wt: 338.4 g/mol
InChI Key: SWZBNENZFNLASN-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group and a methylphenyl-tetraazolyl-thio group attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone typically involves multi-step organic reactions. One common method involves the reaction of 4-ethylphenyl ethanone with 3-methylphenyl isothiocyanate under controlled conditions to form an intermediate product. This intermediate is then reacted with sodium azide to introduce the tetraazolyl group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetraazolyl-thio group plays a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}propanone
  • 1-(4-ethylphenyl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone

Uniqueness

1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C18H18N4OS/c1-3-14-7-9-15(10-8-14)17(23)12-24-18-19-20-21-22(18)16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3

InChI Key

SWZBNENZFNLASN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC(=C3)C

Origin of Product

United States

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